[7-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound belongs to the triazatricyclo class, characterized by a rigid tricyclic framework fused with heterocyclic rings. Its structure includes a hydroxymethyl group at position 11, a 2-chlorophenylmethylsulfanyl substituent at position 7, and a 2-methoxyphenyl group at position 3.
Properties
IUPAC Name |
[7-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-15-23-19(17(13-31)12-28-15)11-20-25(33-23)29-24(18-8-4-6-10-22(18)32-2)30-26(20)34-14-16-7-3-5-9-21(16)27/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMHOTSHHVBNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC5=CC=CC=C5Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chlorobenzylthio group: This step involves a nucleophilic substitution reaction where a thiol group is introduced to the core structure.
Addition of the 2-methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Final functionalization: The methanol group is introduced through a reduction reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing apoptosis: In cancer cells through various signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, highlighting substituent variations, molecular properties, and reported activities:
Detailed Research Findings
Substituent Effects on Bioactivity
- Chlorophenyl vs. However, fluorinated derivatives exhibit stronger hydrogen-bonding interactions with target enzymes, as seen in serotonin receptor binding studies .
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound reduces steric hindrance compared to 3- or 4-methoxy analogs, favoring interactions with planar binding pockets in kinases .
Limitations
Biological Activity
The compound , designated as [7-[(2-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current knowledge on its biological effects based on diverse research sources.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological interactions. The presence of a chlorophenyl group and a methoxyphenyl group suggests potential for interactions with various biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C27H23ClN4O3S |
| Molecular Weight | 485.01 g/mol |
| Key Functional Groups | Chlorophenyl, Methoxyphenyl, Sulfanyl |
| Structural Class | Triazatricyclo compound |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing chlorophenyl and methoxy groups can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Table 2: Enzyme Inhibition Data
| Enzyme Type | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Moderate to Strong |
| Urease | Strong |
Cytotoxicity and Anticancer Properties
Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values indicating significant cytotoxicity against HeLa cells (human cervical carcinoma) . This suggests a potential role in cancer therapeutics.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Carcinoma) | 35.7 ± 4.46 |
| 3T3 (Mouse Fibroblast) | Moderate toxicity observed |
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds with similar structures have been reported to possess anti-inflammatory and antiproliferative effects . These activities could be attributed to their ability to modulate various signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antibacterial activity of synthesized derivatives found that modifications to the chlorophenyl group significantly enhanced activity against gram-positive bacteria .
- Cytotoxic Evaluation : Another investigation into the cytotoxic properties of related compounds revealed that specific structural modifications led to increased potency against HeLa cells .
- Enzyme Interaction Studies : Docking studies performed on similar triazatricyclo compounds indicated favorable interactions with target enzymes like AChE, suggesting a mechanism for their inhibitory effects .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer: The synthesis of structurally complex tricyclic compounds often involves multi-step protocols. A viable approach includes:
- Step 1: Nucleophilic substitution of the 2-chlorophenyl group with a methylsulfanyl moiety, using a base like potassium carbonate under reflux conditions to enhance reactivity .
- Step 2: Cyclization via amide bond formation or thioether linkage, monitored by TLC or HPLC to track intermediate purity .
- Optimization: Reaction yields improve with anhydrous solvents (e.g., DMF or THF) and controlled temperature (60–80°C). Catalytic agents like DMAP may accelerate steps involving hindered intermediates.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | >90% |
| 2 | EDCI, DMAP, RT | 50–55 | 85–88% |
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer: Stability studies should employ:
- Accelerated Degradation Tests: Expose the compound to buffers at pH 2 (simulating gastric fluid) and pH 7.4 (physiological conditions) at 40°C for 72 hours .
- Analytical Tools: Use LC-MS to identify degradation products (e.g., hydrolysis of the methoxy group or oxidation of the methylsulfanyl moiety) .
- Recommendation: Store the compound at 2–8°C in inert, moisture-free environments to prevent decomposition .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing between methoxyphenyl and chlorophenyl substituents). NOESY can resolve spatial proximity in the tricyclic core .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., distinguishing Cl isotopic patterns).
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
Q. How does the compound react with common electrophilic or nucleophilic reagents?
Answer:
- Electrophilic Aromatic Substitution: The methoxyphenyl group directs electrophiles to the para position, but steric hindrance from the tricyclic framework may limit reactivity .
- Nucleophilic Attack: The methylsulfanyl group is susceptible to oxidation (e.g., with H₂O₂) to form sulfoxide/sulfone derivatives, altering solubility and bioactivity .
Q. What computational methods are effective for predicting its physicochemical properties?
Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G* to predict bond angles/distances (e.g., C–S–C angles ~100–110°) .
- LogP Prediction: Use software like MarvinSketch or ACD/Labs to estimate lipophilicity, critical for bioavailability studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace 2-chlorophenyl with fluorophenyl) and assess potency in enzyme inhibition assays .
- Biological Assays: Screen analogs against kinase or protease targets using fluorescence polarization or SPR to quantify binding affinity .
Table 2: Example SAR Data
| Analog (R-group) | IC₅₀ (nM) | Selectivity (Fold) |
|---|---|---|
| 2-Cl | 12.3 | 1.0 |
| 4-F | 8.7 | 2.5 |
Q. What crystallographic techniques resolve ambiguities in its 3D conformation?
Answer:
- Single-Crystal X-ray Diffraction: Resolve bond torsions (e.g., C–O–C angles in the oxa-ring) and confirm stereochemistry. For example, dihedral angles between aromatic rings may range from 15–30° .
- Data Interpretation: Use software like SHELX or Olex2 to refine structures, ensuring R-factors < 0.05 for high confidence .
Q. How should researchers address contradictions in reported biological activity data?
Answer:
Q. What techniques elucidate the compound’s conformational dynamics in solution?
Answer:
- Dynamic NMR: Monitor ring-flipping or axial-equatorial equilibria in the tricyclic system at variable temperatures .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., water/ethanol) to identify dominant conformers .
Q. How can safety protocols mitigate risks during in vitro and in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
